4-[(chloroacetyl)amino]-N,N-dimethylbenzamide
Description
4-[(Chloroacetyl)amino]-N,N-dimethylbenzamide is a substituted benzamide derivative featuring a chloroacetyl group attached to the amino position of a dimethylbenzamide scaffold. The chloroacetyl group is known for its electrophilic properties, enabling nucleophilic substitution reactions, making this compound a candidate for drug discovery and material synthesis .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTWPYQAIJYIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
N,N-dimethylbenzamide+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(chloroacetyl)amino]-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are N,N-dimethylbenzamide and chloroacetic acid.
Scientific Research Applications
4-[(chloroacetyl)amino]-N,N-dimethylbenzamide is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and modifications.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide involves its reactivity with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in proteomics research to label and study proteins .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs of 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide, emphasizing substituent variations and their physicochemical impacts:
Key Research Findings
- Hazard Profile : Chloroacetyl-containing compounds (e.g., chloroacetyl chloride) are highly corrosive and pose significant inhalation and dermal hazards, necessitating careful handling .
- Biological Potential: Structural analogs with dichlorophenyl or oxadiazole groups () demonstrate antimicrobial and coordination properties, suggesting the target compound may serve as a scaffold for bioactive molecules .
- Thermal Stability : The melting point of related dichlorophenyl acetamides (~473–475 K) indicates moderate thermal stability, which may extend to the title compound .
Biological Activity
4-[(Chloroacetyl)amino]-N,N-dimethylbenzamide is a synthetic compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloroacetyl group attached to an amine and a dimethylbenzamide moiety, which contributes to its interaction with various biological targets. The molecular formula is with a molecular weight of approximately 240.69 g/mol.
The biological activity of this compound primarily involves enzyme inhibition and protein-ligand interactions. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity. This property makes it a valuable candidate for drug discovery and development.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by forming covalent bonds, which can alter protein function.
- Antitumor Potential : Its structural characteristics suggest potential applications in cancer therapy, particularly as an inhibitor of histone deacetylases (HDACs), which are critical in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Enzyme Inhibition Studies :
- A study highlighted its ability to inhibit enzyme activity through covalent modification, making it a candidate for further investigation in therapeutic applications .
- Antitumor Activity :
-
Synthesis and Characterization :
- The synthesis of this compound typically involves the reaction of N,N-dimethylbenzamide with chloroacetyl chloride under anhydrous conditions. This method allows for high yields and purity of the desired product .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Chloroacetyl)-N-methylbenzamide | Lacks dimethylamino group | Simpler structure |
| N-(2-Chloroacetyl)-N-ethylbenzamide | Contains ethyl group instead of dimethyl | Different steric properties |
| N-(2-Chloroacetyl)-N-phenylbenzamide | Contains phenyl group | Alters electronic properties |
This compound stands out due to its combination of both chloroacetyl and dimethylamino groups, enhancing its chemical reactivity and biological activity .
Q & A
Q. What are the common synthetic routes for 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide, and how is reaction efficiency validated?
The compound is typically synthesized via amide coupling between chloroacetyl chloride and N,N-dimethylbenzamide derivatives under anhydrous conditions. A two-step procedure involves activating the amine group (e.g., using a base like triethylamine) to facilitate nucleophilic attack on the chloroacetyl chloride. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (≥95%) . Yield optimization often requires controlled temperature (0–5°C) to minimize side reactions. Post-synthesis, LC-MS and / NMR are used to verify structural integrity, with characteristic peaks for the chloroacetyl group (~4.2 ppm for CHCl in NMR) and dimethylamide protons (~3.0 ppm) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at ~7.2–7.8 ppm, dimethylamide groups), while NMR confirms carbonyl (C=O, ~165–170 ppm) and chloroacetyl carbons .
- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and purity. Discrepancies between calculated and observed masses may indicate impurities or isotopic patterns from chlorine .
- Elemental Analysis : Matches experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) .
Q. What are the primary research applications of this compound in medicinal chemistry?
The chloroacetyl group serves as a reactive handle for covalent inhibition or bioconjugation, making the compound valuable in:
- Pharmacophore Development : Targeting enzymes (e.g., proteases) via irreversible binding .
- Prodrug Design : The amide bond can be hydrolyzed in vivo to release active metabolites .
- Material Science : Incorporation into polymers for controlled drug delivery systems due to its stability and reactivity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify energy barriers for chloroacetyl transfer. For example, transition-state analysis predicts regioselectivity in nucleophilic attacks . Molecular docking studies assess binding affinities to biological targets, guiding structural modifications for enhanced potency .
Q. How do researchers address contradictions in spectral data or elemental analysis?
Discrepancies in NMR (e.g., unexpected splitting) may arise from residual solvents or rotamers. Techniques include:
- Variable-Temperature NMR : Resolves dynamic effects in amide bonds .
- High-Resolution MS : Distinguishes isotopic clusters (e.g., vs. ) from impurities .
- X-ray Crystallography : Provides definitive structural confirmation, as seen in related benzamide derivatives (e.g., bond angles and torsional conformations) .
Q. What strategies improve the compound’s stability under varying storage conditions?
Q. How is the compound’s reactivity leveraged in mechanistic studies of enzyme inhibition?
Kinetic assays (e.g., IC determination) quantify covalent binding to cysteine residues. Mass spectrometry confirms adduct formation, while stopped-flow spectroscopy captures transient intermediates . Mutagenesis studies validate target specificity by comparing wild-type vs. cysteine-deficient enzyme variants .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| NMR | 3.02 ppm (s, 6H, N(CH)) | |
| NMR | 165.8 ppm (C=O), 42.1 ppm (N(CH)) | |
| LC-MS (ESI) | [M+H] = 255.1 (calc. 255.07) |
Table 2: Common Synthetic Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
